Cas no 20665-85-4 (Vanillin isobutyrate)

Vanillin isobutyrate is a synthetic ester derived from vanillin and isobutyric acid, commonly used as a flavoring agent in food and fragrance applications. Its key advantages include a stable, sweet, and creamy vanilla-like aroma with enhanced solubility in both polar and nonpolar solvents, making it versatile in formulations. The compound exhibits improved thermal stability compared to vanillin, allowing for use in high-temperature processing. Its esterification also reduces volatility, prolonging scent retention in perfumery. Vanillin isobutyrate is often preferred for its balanced flavor profile and compatibility with a wide range of matrices, including baked goods, beverages, and cosmetic products.
Vanillin isobutyrate structure
Vanillin isobutyrate structure
商品名:Vanillin isobutyrate
CAS番号:20665-85-4
MF:C12H14O4
メガワット:222.2372
MDL:MFCD00169858
CID:51606
PubChem ID:253660349

Vanillin isobutyrate 化学的及び物理的性質

名前と識別子

    • Vanillin isobutyrate
    • 4-Formyl-2-methoxyphenyl isobutyrate
    • 4-Isobutyroyloxy-3-methoxybenzaldehyde
    • 4-ISOBUTYRATE-3-METHOXYBENZALDEHYDE
    • FEMA 3754
    • ISOBUTAVAN
    • ISOBUTYL LIGNATE
    • ISO-JASMONE PURE
    • VANILLIN ISOBUTYRATE,NATURAL
    • Vanillin-isobutyrat
    • Fennel essential oil
    • Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester
    • 4-Formyl-2-methoxyphenyl 2-methylpropanoate
    • C55654RCNR
    • FEMA No. 3754
    • 3-Methoxy-4-isobutyrylbenzaldehyde
    • 4-Hydroxy-m-anisaldehyde isobutyrate
    • Isobutyric acid, ester with vanillin
    • PubChem19622
    • 4-Hydroxy-3-methoxybenzaldehyde isobutyrate
    • 4-Hydroxy-m-anisaldehyde 2-methylpropionate
    • DSSTox_RID_82196
    • DSSTox_CID_2720
    • MDL: MFCD00169858
    • インチ: 1S/C12H14O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-8H,1-3H3
    • InChIKey: BGKAKRUFBSTALK-UHFFFAOYSA-N
    • ほほえんだ: O(C1C([H])=C([H])C(C([H])=O)=C([H])C=1OC([H])([H])[H])C(C([H])(C([H])([H])[H])C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 222.08900
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 249
  • トポロジー分子極性表面積: 52.6

じっけんとくせい

  • 密度みつど: 1.12 g/mL at 25 °C(lit.)
  • ゆうかいてん: 27.0 to 31.0 deg-C
  • フラッシュポイント: 華氏温度:>235.4°f
    摂氏度:>113°c
  • 屈折率: n20/D 1.524(lit.)
  • PSA: 52.60000
  • LogP: 2.06910
  • FEMA: 3754
  • 最大波長(λmax): 311(1-Butanol)(lit.)

Vanillin isobutyrate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

Vanillin isobutyrate 税関データ

  • 税関コード:2915900090
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Vanillin isobutyrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277077-25g
Vanillin isobutyrate
20665-85-4 98%
25g
¥121 2023-04-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01580-SAmPLE
Vanillin isobutyrate
20665-85-4 ≥98%
sample
¥558.0 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
V859275-25g
Vanillin isobutyrate
20665-85-4 ≥98%
25g
¥419.00 2022-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W375403-1KG-K
Vanillin isobutyrate
20665-85-4 ≥98%, FG
1KG
3711.76 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W375403-100G-K
Vanillin isobutyrate
20665-85-4 ≥98%, FG
100G
1462.24 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
V0124-25G
Vanillin Isobutyrate
20665-85-4 >98.0%(GC)
25g
¥370.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W375403-5KG-5kg
Vanillin isobutyrate
20665-85-4
5kg
¥17637.16 2023-11-12
Ambeed
A208188-100g
4-Formyl-2-methoxyphenyl isobutyrate
20665-85-4 98%
100g
$73.0 2024-04-22
Ambeed
A208188-25g
4-Formyl-2-methoxyphenyl isobutyrate
20665-85-4 98%
25g
$20.0 2024-04-22
Aaron
AR002JA0-5g
Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester
20665-85-4 98%
5g
$5.00 2025-01-21

Vanillin isobutyrate 関連文献

Vanillin isobutyrateに関する追加情報

Vanillin Isobutyrate (CAS No. 20665-85-4): A Versatile Flavor and Fragrance Compound

Vanillin isobutyrate (CAS No. 20665-85-4) is a synthetic ester derived from vanillin and isobutyric acid. This compound is widely used in the flavor and fragrance industries due to its unique sensory properties. With the increasing demand for natural and synthetic flavor enhancers, vanillin isobutyrate has gained significant attention for its ability to impart sweet, creamy, and vanilla-like notes to various products.

The chemical structure of vanillin isobutyrate combines the aromatic aldehyde group of vanillin with the ester functionality of isobutyric acid. This combination results in a compound that is more stable and volatile than vanillin itself, making it ideal for applications requiring long-lasting fragrance profiles. Recent trends in the food and cosmetics industries highlight the growing preference for compounds like vanillin isobutyrate that offer enhanced sensory experiences.

One of the most common questions about vanillin isobutyrate is: "How does vanillin isobutyrate differ from regular vanillin?" The key difference lies in its olfactory and gustatory properties. While vanillin provides a straightforward vanilla flavor, vanillin isobutyrate adds a creamy, buttery nuance that enhances complexity in formulations. This makes it particularly valuable in premium desserts, dairy products, and perfumes where depth of flavor and aroma are crucial.

In the food industry, vanillin isobutyrate is frequently used as a flavor enhancer in baked goods, ice creams, and confectionery products. Its ability to blend seamlessly with other flavor compounds makes it a favorite among food technologists. Recent studies have also explored its potential as a natural flavor alternative, although most commercial production remains synthetic due to cost-effectiveness.

The fragrance sector values vanillin isobutyrate for its warm, sweet, and slightly spicy aroma profile. Perfumers often use it as a fixative agent to prolong the scent life of vanilla-based fragrances. With the rising popularity of gourmand and oriental perfume categories, demand for vanillin isobutyrate has seen steady growth in recent years.

From a technical perspective, vanillin isobutyrate exhibits excellent solubility in alcohol and oils, but limited solubility in water. This property makes it particularly suitable for oil-based flavor systems and alcohol-based perfumes. Manufacturers often highlight its high purity grades (typically 98%+) when marketing to premium product formulators.

Safety and regulatory status are common concerns for users of vanillin isobutyrate. The compound is generally recognized as safe (GRAS) when used in accordance with good manufacturing practices. It is approved by major regulatory bodies including the FDA and EFSA for use in food and cosmetic applications. However, formulators should always verify current regulations as standards may vary by region.

The global market for vanillin isobutyrate has shown consistent growth, particularly in Asia-Pacific regions where the food flavoring industry is expanding rapidly. Market analysts attribute this growth to increasing consumer demand for premium flavor experiences and the compound's versatility across multiple applications. Price fluctuations in vanillin raw materials can sometimes impact vanillin isobutyrate production costs, making supply chain management an important consideration for buyers.

Innovative applications of vanillin isobutyrate continue to emerge. Recent research has explored its potential in functional foods and nutraceuticals, particularly in products targeting stress relief and relaxation benefits. Some studies suggest that vanilla-derived compounds may have mild calming effects, though more research is needed in this area.

For formulators working with vanillin isobutyrate, proper storage conditions are essential to maintain product quality. The compound should be kept in tightly sealed containers away from light and moisture. Typical shelf life under optimal conditions ranges from 18 to 24 months. Many suppliers now offer vanillin isobutyrate in various packaging options to meet different scale requirements.

Quality control parameters for vanillin isobutyrate typically include assessments of appearance, odor, assay content, and residual solvents. Reputable suppliers provide comprehensive certificates of analysis (CoA) that detail these specifications. Buyers increasingly prioritize suppliers who can demonstrate consistent quality and transparent production processes.

The synthesis of vanillin isobutyrate typically involves esterification reactions between vanillin and isobutyryl chloride in the presence of a catalyst. Process optimization continues to be an area of active research, with recent developments focusing on greener synthesis methods that reduce environmental impact. These advancements align with the broader industry trend toward sustainable chemistry practices.

In conclusion, vanillin isobutyrate (CAS No. 20665-85-4) represents a valuable specialty chemical with diverse applications across flavor and fragrance industries. Its unique sensory properties, combined with favorable regulatory status and growing market demand, position it as an important ingredient for product developers. As consumer preferences evolve toward more complex and sophisticated flavor profiles, the role of vanillin isobutyrate is likely to expand further in coming years.

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